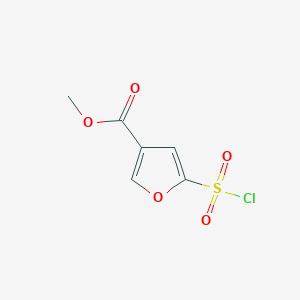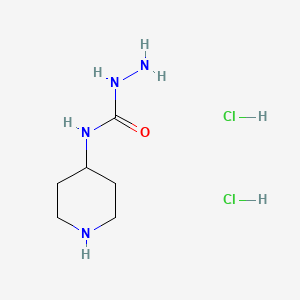
Dihydrochlorure de 1-(5-méthyl-1,3-thiazol-2-yl)pipérazine
Vue d'ensemble
Description
1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3S. It is a derivative of thiazole and piperazine, which are both important scaffolds in medicinal chemistry.
Applications De Recherche Scientifique
1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Research: It serves as a building block in the synthesis of more complex molecules for chemical research.
Mécanisme D'action
Target of Action
Similar compounds have shown antibacterial activity, with the most sensitive bacterium being listeria monocytogenes .
Mode of Action
Related compounds have been used as intermediates in the preparation of selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Biochemical Pathways
Related compounds have been involved in the synthesis of γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .
Result of Action
Related compounds have shown antifungal activities against colletotrichum orbiculare, botrytis cinerea, and rhizoctonia solani .
Analyse Biochimique
Biochemical Properties
1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as dipeptidyl peptidase 4, which is involved in the regulation of glucose metabolism . Additionally, it can bind to certain proteins, influencing their structure and function. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical activity.
Cellular Effects
The effects of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can inhibit the activity of dipeptidyl peptidase 4, leading to increased levels of incretin hormones and improved glucose homeostasis . Additionally, 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride can bind to DNA and RNA, influencing the transcription and translation of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride can lead to alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as improved glucose metabolism and enhanced cognitive function . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics and endogenous compounds . This interaction can affect the metabolic flux and levels of metabolites, leading to changes in cellular metabolism. Additionally, 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride can influence the activity of coenzymes and cofactors, further modulating metabolic processes.
Transport and Distribution
The transport and distribution of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride within tissues is also affected by its affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can influence energy production and apoptosis. The subcellular localization of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride is crucial for its role in cellular processes and biochemical reactions.
Méthodes De Préparation
The synthesis of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole with piperazine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium on carbon may be used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound is used as an intermediate in the synthesis of pharmaceutical agents.
1-(5-Methylthiazol-2-yl)piperazine: Similar in structure but without the dihydrochloride component, it is used in various chemical syntheses.
The uniqueness of 1-(5-Methyl-1,3-thiazol-2-yl)piperazine dihydrochloride lies in its specific combination of the thiazole and piperazine rings, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-methyl-2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-7-6-10-8(12-7)11-4-2-9-3-5-11;;/h6,9H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBZVZDICSOQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1525359.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![3-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525364.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525365.png)
![1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525366.png)
![6-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525367.png)

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)


